![molecular formula C18H18N2O2S B2671997 (7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone CAS No. 1706093-61-9](/img/structure/B2671997.png)
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone
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Description
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development.
Scientific Research Applications
Organic Synthesis Applications
Aza-Piancatelli Rearrangement and Michael Reaction : The synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives via aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, showcasing the utility of furan-2-yl(phenyl)methanol derivatives in generating complex heterocyclic structures efficiently and selectively (B. Reddy et al., 2012).
Catalytic Synthesis of Cyclopentenones : Demonstrating the catalytic abilities of phosphomolybdic acid in the aza-Piancatelli rearrangement for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol and aryl amines, highlighting the method's good yields, high selectivity, and short reaction time (B. Reddy et al., 2012).
Synthesis of Furan-2-one–Tetrahydroindole–Cyclobutene Sequence : Showcasing the conversion of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate to furan-2-one–tetrahydroindole–cyclobutene sequences, illustrating a novel approach to accessing complex fused systems from simpler heterocyclic precursors (L. Sobenina et al., 2011).
Pharmacological Potential
Protein Tyrosine Kinase Inhibitory Activity : A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their protein tyrosine kinase inhibitory activity. Several derivatives exhibited promising activity, with some showing comparable or superior effects to genistein, a known inhibitor. This research opens potential pathways for the development of new therapeutic agents targeting protein tyrosine kinases (Feilang Zheng et al., 2011).
In Vitro Inhibitory Effects on VSMC Proliferation : New furan-2-yl(phenyl)methanone derivatives demonstrated inhibitory activities against vascular smooth muscle cells (VSMC) proliferation, suggesting potential therapeutic implications in conditions where VSMC proliferation is a contributing factor, such as atherosclerosis (Li Qing-shan, 2011).
properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGVHXBMWXTDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(1H-indol-2-yl)methanone |
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